Tagitinins

Beschreibung

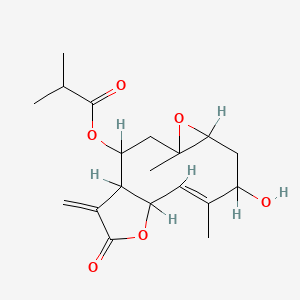

Structure

2D Structure

Eigenschaften

CAS-Nummer |

59979-58-7 |

|---|---|

Molekularformel |

C19H26O6 |

Molekulargewicht |

350.4 g/mol |

IUPAC-Name |

[(9E)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] 2-methylpropanoate |

InChI |

InChI=1S/C19H26O6/c1-9(2)17(21)24-14-8-19(5)15(25-19)7-12(20)10(3)6-13-16(14)11(4)18(22)23-13/h6,9,12-16,20H,4,7-8H2,1-3,5H3/b10-6+ |

InChI-Schlüssel |

QSOMGPFBPSJEFH-UXBLZVDNSA-N |

SMILES |

CC1=CC2C(C(CC3(C(O3)CC1O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |

Isomerische SMILES |

C/C/1=C\C2C(C(CC3(C(O3)CC1O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |

Kanonische SMILES |

CC1=CC2C(C(CC3(C(O3)CC1O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |

Synonyme |

tagitinin tagitinin A tagitinin B tagitinin C tagitinin D tagitinin F tagitinins |

Herkunft des Produkts |

United States |

Botanical Sources and Phytogeographical Variations of Tagitinins

Primary Plant Genera and Species Endowed with Tagitinin Production

The primary sources of tagitinins are found within the Asteraceae family, a large and diverse group of flowering plants.

Tithonia Species: Dominant Producers of this compound

The genus Tithonia is a significant source of this compound. These plants are native to Mexico and Central America but have become naturalized and invasive in many tropical and subtropical regions worldwide, including parts of Africa and Asia. nih.govcabidigitallibrary.org

Tithonia diversifolia, commonly known as the Mexican sunflower or tree marigold, is a well-established source of this compound. nih.govencyclopedia.pubmdpi.com Various parts of T. diversifolia, including the leaves, stems, roots, and flowers, have been studied for their chemical composition. researchgate.netmdpi.comnih.govdntb.gov.ua this compound A, C, and F were among the first this compound isolated from T. diversifolia. encyclopedia.pubmdpi.com Tagitinin C, in particular, has been identified as a major sesquiterpenoid in T. diversifolia extracts and is considered a main active constituent. mdpi.comnih.govuc.ptnih.govresearchgate.net Research indicates that tagitinin C is predominantly found in the diethyl ether extracts of leaves and flowers of T. diversifolia, with considerably lower levels in stem extracts. uc.pt Leaf material is generally considered the most appropriate part of T. diversifolia for obtaining tagitinin C in high yield. uc.pt

Other species within the Tithonia genus also produce this compound. Tithonia rotundifolia, also known as Mexican sunflower or red sunflower, is another species native to Mexico and Central America that has become invasive in various parts of the world. nih.govcabidigitallibrary.orgwisc.edu Tagitinin A has been isolated from T. rotundifolia. guidetopharmacology.org Tithonia tagitiflora is also a source of this compound. Phytochemical investigations of T. tagitiflora have led to the isolation of several germacranolides, including this compound A, B, C, D, E, and F. nih.govresearchgate.net While T. tagitiflora is sometimes referred to as Tithonia rotundifolia, studies have distinguished the this compound isolated from each species. researchgate.netscite.ai

Related Asteraceae Genera and Shared Sesquiterpene Lactone Profiles

The Asteraceae family is rich in sesquiterpene lactones, and while Tithonia is a prominent source of this compound, other genera within this family also produce various types of sesquiterpene lactones with similar structural characteristics. researchgate.netscielo.brufscar.br Genera such as Artemisia, Ambrosia, Bellis, Bidens, Helianthus, and Tagetes are recognized for their phytotoxic or allelopathic activity attributed to secondary metabolites, including sesquiterpene lactones. scielo.brresearchgate.net The presence of sesquiterpene lactones is a common feature across many Asteraceae species, contributing to their biological activities, such as insecticidal and allelopathic properties. scielo.brufscar.brscispace.comnih.gov

Factors Influencing Tagitinin Content in Plant Material

The concentration of this compound in Tithonia species can be influenced by various factors, including environmental conditions and geographical location.

Geographical Location and Environmental Conditions

Geographical variability significantly impacts the chemical composition of plants, as environmental factors directly affect the production of secondary metabolites like this compound. dntb.gov.ua Studies on Tithonia diversifolia have shown that the presence and quantity of tagitinin C can vary considerably depending on the source of the plant material. uc.pt For instance, while tagitinin C has been found in T. diversifolia plants from India, it has not been reported in plants growing in Brazil, Costa Rica, and Taiwan. uc.pt This suggests the potential existence of different chemical races of T. diversifolia with specific geographic distributions. uc.pt

Research utilizing metabolomic approaches has further explored the relationship between environmental factors and the metabolite profile of T. diversifolia. dntb.gov.uaresearchgate.net Studies have indicated that a seasonal pattern exists for the occurrence of metabolites, including sesquiterpene lactones, in the leaf and stem parts of T. diversifolia, which can be correlated with the amount of rainfall and changes in temperature. dntb.gov.uaresearchgate.net The distribution of metabolites in inflorescence and root parts has been observed to be primarily affected by variations in soil nutrients such as calcium, magnesium, phosphorus, potassium, and copper. dntb.gov.uaresearchgate.net

These findings highlight that environmental abiotic factors play a crucial role in the accumulation of discriminant compounds, such as sesquiterpene lactones, in T. diversifolia. researchgate.netresearchgate.net Plants of the same species growing under different environmental conditions can exhibit significant differences in the production and accumulation of secondary metabolites. researchgate.net

Here is a summary of the influence of environmental factors on T. diversifolia metabolites:

| Plant Part | Influencing Environmental Factors | Metabolite Classes Affected (including Sesquiterpene Lactones) |

| Leaves and Stems | Rainfall, Temperature | Sesquiterpene Lactones, Phenolics, Sugars |

| Inflorescences and Roots | Soil Nutrients (Ca, Mg, P, K, Cu) | Metabolites (specific classes vary) |

This table illustrates the complex interplay between the environment and the production of secondary metabolites in T. diversifolia.

Further detailed research findings on the variation of tagitinin content based on geographical location and environmental conditions are crucial for understanding the optimal conditions for tagitinin production and for standardizing plant material used in research and potential applications. The development of analytical methods, such as HPLC, has been important for quantifying tagitinin C in T. diversifolia and assessing the variability in its content across different plant sources and geographical locations. uc.pt

This compound are a group of sesquiterpene lactones primarily found in plants of the Tithonia genus, particularly Tithonia diversifolia (Mexican sunflower). These compounds have garnered scientific interest due to their various biological activities. Research into this compound focuses on understanding their distribution across different plant species, the influence of geographical location and environmental factors on their production, their accumulation patterns in specific plant parts, and the role of genetic variability and chemotypes in their chemical profiles.

This compound are predominantly isolated from species within the Tithonia genus, which belongs to the Asteraceae family. Tithonia diversifolia (Hemsley) A. Gray is a key source of these compounds. Native to Mexico and Central America, T. diversifolia has naturalized and spread widely throughout tropical and subtropical regions globally, including South America, Africa, and Asia. nih.govcabidigitallibrary.orgresearchgate.netmdpi.comrsdjournal.org

The presence and concentration of specific this compound, such as Tagitinin C, in T. diversifolia can vary considerably depending on the geographical origin of the plant material. For instance, Tagitinin C has been detected in T. diversifolia plants from India, but it has not been reported in plants from Brazil, Costa Rica, or Taiwan. uc.pt This suggests the existence of different chemical races or chemotypes of T. diversifolia with specific geographic distributions. uc.pt

Environmental factors, including climate (temperature and solar radiation) and soil composition (macronutrients like calcium and phosphorus), appear to influence the secondary metabolic profile of T. diversifolia, contributing to geographical variations in Tagitinin content. nih.govscielo.br Studies on the effect of the environment on the secondary metabolites of T. diversifolia indicate that increased accumulation of this compound A and C may be linked to specific environmental conditions, such as low water availability, low temperatures, and low levels of solar radiation. nih.gov

Plant Part Specificity in Tagitinin Accumulation

The accumulation of this compound within Tithonia plants is not uniform across all plant parts. Research indicates that these compounds are found in varying concentrations in different tissues, including leaves, flowers, stems, and roots. rsdjournal.orguc.pt

Studies on T. diversifolia have shown that Tagitinin C is primarily found in the diethyl ether extracts of leaves and flowers. uc.pt Considerably lower amounts of Tagitinin C were detected in ether extracts of stems and in dichloromethane (B109758), methanol (B129727), and water extracts of aerial parts. uc.pt This suggests that leaf material is often the most appropriate part of T. diversifolia for extracting Tagitinin C in higher yields. uc.pt

Detailed analysis of extracts from different plant parts highlights the differential distribution of this compound. While leaves and flowers tend to have higher concentrations of certain this compound, the specific profile and quantity can vary.

Genetic Variability and Chemotypes within Species

Genetic variability within a plant species can lead to variations in its chemical composition, resulting in the existence of chemotypes. researchgate.netmedcraveonline.comresearchgate.netmdpi.com A chemotype is defined as an organism belonging to the same species, subspecies, or variety but exhibiting differences in the quantity or quality of its phytochemicals, often due to genetic or genetic expression differences influenced by environmental factors. researchgate.net

Tithonia diversifolia exhibits high genetic variation, which, along with its adaptability to diverse environmental conditions, contributes to its success as an invasive species. researchgate.netmdpi.com This genetic diversity can manifest as variations in the production of secondary metabolites, including this compound. The observed differences in Tagitinin C presence across geographically distinct populations of T. diversifolia support the concept of chemotypes within this species. uc.pt

While environmental factors play a significant role in shaping the chemical profile, the underlying genetic makeup provides the potential for producing different sets or quantities of compounds. Understanding the genetic basis of Tagitinin production and the environmental factors that influence their expression is crucial for identifying and utilizing specific chemotypes for research or potential applications.

Research into other plant species also demonstrates the link between genetic diversity and chemotype variation, further supporting this phenomenon in Tithonia. researchgate.netmdpi.com The interaction between genotype and environment (Genotype × Environment) is a key factor influencing the complex patterns of chemical variation observed in plants. medcraveonline.com

Table 1: Illustrative Tagitinin C Concentration in Tithonia diversifolia Extracts

| Plant Part (Extract Solvent) | Tagitinin C in Extract (% w/w) | Tagitinin C in Dried Plant (% w/w) |

| Aerial parts (Diethyl ether) | 30.53 | 0.76 |

| Leaves (Diethyl ether) | Higher than aerial parts | - |

| Flowers (Diethyl ether) | Higher than aerial parts | - |

| Stems (Diethyl ether) | Considerably lower | - |

| Aerial parts (Dichloromethane) | Considerably lower | - |

| Aerial parts (Methanol) | Considerably lower | - |

| Aerial parts (Water) | Considerably lower | - |

Note: Data compiled from search result uc.pt. Specific values for leaves, flowers, stems, dichloromethane, methanol, and water extracts relative to dried plant material were not explicitly provided in the same table format as aerial parts in the source, but the text indicates relative concentrations.

Table 2: Major Sesquiterpene Lactones Isolated from Tithonia diversifolia

| Compound Name |

| Tagitinin A |

| Tagitinin C |

| 1β-methoxydiversifolin |

| 1β-methoxydiversifolin-3-O-methyl ether |

| Tirotundin |

| Diversifolin |

| Diversifolin methyl ether |

| Tiperinginin |

| Tithonine |

| Tithonine methyl ether |

Isolation, Purification, and Analytical Methodologies for Tagitinins

Advanced Extraction Techniques for Tagitinins from Plant Matrices

Extracting this compound from plant matrices, such as the leaves of Tithonia diversifolia, involves overcoming the challenges posed by the complex composition of plant tissues. Various techniques are employed to selectively extract this compound, maximizing yield and minimizing co-extraction of unwanted compounds.

Solvent-Based Extraction Methods

Solvent extraction is a fundamental approach for isolating natural products, including this compound. The choice of solvent is crucial and depends on the polarity of the target tagitinin and the matrix.

Conventional Approaches: Maceration, Lixiviation, and Soxhlet Extraction

Conventional solvent extraction methods like maceration, lixiviation, and Soxhlet extraction have been applied to extract this compound from plant materials. Maceration involves soaking the plant material in a solvent for a period, allowing the compounds to diffuse into the solvent. Lixiviation is a similar process often involving percolation. Soxhlet extraction is a continuous process where the solvent is repeatedly cycled through the plant material, offering potentially higher efficiency for certain compounds.

Research has compared these methods for tagitinin C extraction from Tithonia diversifolia. Studies have shown that techniques like Soxhlet extraction with dichloromethane (B109758) and maceration followed by lixiviation with diethyl ether can yield tagitinin C. uc.ptuliege.be However, these methods may also extract other plant components, leading to lower purity of the target compound in the crude extract compared to more selective methods. uc.ptuliege.be

Enhanced Techniques: Ultrasound-Assisted Extraction

Ultrasound-assisted extraction (UAE) is an enhanced solvent-based technique that utilizes ultrasonic waves to improve the efficiency of extraction. The cavitation generated by ultrasound waves can disrupt plant cell walls, facilitating the release of intracellular compounds like this compound into the solvent. nih.gov

Studies comparing UAE with dynamic maceration for tagitinin C extraction from Tithonia diversifolia leaves have demonstrated that UAE can be more effective in obtaining higher levels of tagitinin C. nih.govresearchgate.netnih.govphcog.com Experimental designs have been used to optimize parameters such as extraction time, solid-to-liquid ratio, and solvent concentration in UAE for maximizing tagitinin C yield. nih.govresearchgate.netnih.govphcog.com For instance, in one study, the highest concentration of tagitinin C obtained by UAE was 0.71 mg/mL, compared to 0.53 mg/mL by dynamic maceration under specific experimental conditions. nih.govresearchgate.netnih.gov Factors like solid:liquid ratio and ethanolic strength were found to significantly influence tagitinin C content in UAE, while extraction time had less impact compared to dynamic maceration. nih.govresearchgate.netnih.gov

Table 1: Comparison of Tagitinin C Yields from Dynamic Maceration and Ultrasound-Assisted Extraction nih.govresearchgate.netnih.gov

| Extraction Method | Highest Tagitinin C Concentration (mg/mL) | Significant Parameters Affecting Yield |

| Dynamic Maceration (DM) | 0.53 | Solid:Liquid Ratio, Ethanolic Strength, Extraction Time |

| Ultrasound-Assisted Extraction (UAE) | 0.71 | Solid:Liquid Ratio, Ethanolic Strength |

Supercritical Fluid Extraction (SFE) as a Selective Isolation Method

Supercritical fluid extraction (SFE) utilizes a substance above its critical temperature and pressure, typically carbon dioxide, as the extraction solvent. Supercritical carbon dioxide (SC-CO₂) is a popular choice due to its low cost, non-toxicity, and tunable solvent properties, which can be adjusted by varying pressure and temperature or adding modifiers. uc.ptuliege.beresearchgate.netscispace.com SFE is known for its ability to selectively extract non-polar compounds and can be a fast and efficient method. uc.ptuliege.beresearchgate.netscispace.com

Table 2: Comparison of Tagitinin C Content in Extracts by Different Methods uc.ptuliege.beresearchgate.net

| Extraction Method | Tagitinin C Content in Extract (% w/w) |

| Soxhlet (Dichloromethane) | 15.6 |

| Maceration/Lixiviation (Diethyl Ether) | 30.7 |

| Optimized SFE (SC-CO₂) | 52.8 |

Chromatographic Separation and Purification Strategies

Following extraction, chromatographic techniques are essential for separating this compound from other extracted compounds and purifying them to the desired level.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the separation, purification, and quantification of this compound. nih.govnih.govmdpi.comscilit.comuc.pt HPLC allows for the separation of complex mixtures based on the differential interactions of the compounds with a stationary phase as they are carried through by a mobile phase.

Reversed-phase HPLC is commonly employed for the analysis and purification of this compound, particularly tagitinin C. nih.govscilit.comuc.pt This method uses a non-polar stationary phase and a polar mobile phase. Parameters such as the composition of the mobile phase (e.g., acetonitrile (B52724)/water or methanol (B129727)/water mixtures, often with buffers), flow rate, column type (e.g., C18), and detection wavelength (often 254 nm as this compound have UV absorbance) are optimized for effective separation and detection of this compound. nih.govnih.govuc.pt

HPLC is also used for the quantitative analysis of tagitinin content in extracts. nih.govnih.govmdpi.comuc.pt A simple, rapid, and reliable reversed-phase HPLC method has been developed for the determination of tagitinin C in Tithonia diversifolia extracts. nih.govscilit.comuc.pt The method involves extracting the plant material and analyzing the extract by HPLC, comparing the retention time and UV spectra to a standard compound. nih.govnih.govuc.pt HPLC analysis has been used to certify the content and purity of isolated tagitinin C. mdpi.commdpi.com For instance, HPLC analysis certified the content of tagitinin C in a methanolic extract of Tithonia diversifolia at 1.45% with a purity of over 95% for the isolated compound. mdpi.commdpi.com

Table 3: Example HPLC Conditions for Tagitinin C Analysis nih.govnih.govuc.pt

| Parameter | Condition |

| Column | C18 (e.g., Zorbax Eclipse XDB-Agilent C18) nih.gov |

| Detection Wavelength | 254 nm nih.govuc.pt |

| Elution Mode | Isocratic nih.gov |

| Mobile Phase | Acetonitrile/acetate buffer (pH 4.8) uc.pt or similar polar/aqueous mixtures |

Chromatographic purification steps, often involving multiple runs or different chromatographic modes, are necessary to obtain highly pure this compound after initial extraction. d-nb.infoinnovareacademics.in

HPLC-UV-DAD and HPLC-ESI-MS/MS for Component Profiling

Coupling HPLC with advanced detection techniques like Diode Array Detection (DAD) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) provides powerful tools for comprehensive component profiling of tagitinin-containing extracts.

HPLC-UV-DAD allows for the acquisition of UV spectra across the eluted peaks, providing valuable information about the chromophores present and aiding in peak identification and purity assessment.

HPLC-ESI-MS/MS is particularly useful for the identification and structural characterization of this compound, especially when dealing with complex mixtures or when only small amounts of compounds are available. unipd.itnih.govresearchgate.netscribd.commdpi.comajol.info ESI is a soft ionization technique suitable for polar and semi-polar compounds like this compound. The MS/MS fragmentation patterns provide detailed structural information, allowing for the tentative identification of known this compound by comparison with spectral databases or literature data, and the characterization of novel analogs. unipd.itajol.info This hyphenated technique enables the detection and analysis of multiple this compound and other sesquiterpene lactones in a single run. unipd.itnih.govresearchgate.net

Other Chromatographic Approaches: Sephadex LH20

In addition to HPLC, other chromatographic methods are utilized in the purification of this compound. Sephadex LH20 is a versatile size exclusion chromatography medium that can be used for the fractionation of plant extracts based on molecular size and polarity. unipd.itvjol.info.vnd-nb.infoacgpubs.org Elution with solvents like methanol or dichloromethane can help in separating this compound from higher molecular weight compounds or pigments. unipd.itvjol.info.vnd-nb.info This step is often employed as a preliminary purification step before further separation by other chromatographic techniques. unipd.itvjol.info.vnacgpubs.org

Spectroscopic Elucidation and Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for determining the detailed chemical structure of this compound. mdpi.comnih.govpsu.eduvjol.info.vnscielo.brresearchgate.netacgpubs.orgmedchemexpress.comscielo.brresearchgate.netuliege.bechemfaces.comacs.orgunam.mxweebly.comspectrabase.com By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the types of atoms present, their connectivity, and their spatial arrangement.

1D and 2D NMR for Structural Confirmation

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule, as well as their chemical environments. mdpi.comnih.govpsu.eduvjol.info.vnscielo.brscielo.brresearchgate.netweebly.com ¹H NMR spectra show signals for each distinct proton, with their chemical shift, multiplicity, and integration providing clues about their functional groups and neighboring protons. mdpi.comscielo.brresearchgate.netweebly.com ¹³C NMR, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, helps in identifying the different types of carbon atoms (methyl, methylene, methine, quaternary). scielo.brweebly.com

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity and spatial relationships within the molecule, particularly for complex structures like this compound. nih.govresearchgate.netscielo.brresearchgate.netweebly.comwikipedia.org Common 2D NMR techniques used in tagitinin characterization include:

COSY (Correlation Spectroscopy): Reveals correlations between protons that are coupled to each other through bonds. scielo.brweebly.comwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached. vjol.info.vnscielo.brweebly.comwikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): Identifies correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity. vjol.info.vnweebly.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Indicates spatial proximity between protons, regardless of whether they are bonded, which is valuable for determining the stereochemistry and conformation of the molecule. vjol.info.vnscielo.brresearchgate.net

By combining the information obtained from 1D and 2D NMR spectra, the complete structure of a tagitinin can be elucidated and confirmed. psu.edunih.govresearchgate.netscielo.brresearchgate.netweebly.com

Diffusion Ordered Spectroscopy in Mixture Analysis

Diffusion Ordered Spectroscopy (DOSY) NMR is a technique that separates NMR signals based on the translational diffusion coefficients of the molecules in a mixture. nih.govucsb.edumagritek.comapm.ac.cnjeol.com This can be particularly useful in the analysis of crude extracts or partially purified fractions containing multiple this compound or other compounds with different molecular sizes. nih.govucsb.edumagritek.comapm.ac.cnjeol.com DOSY allows for the effective separation of overlapping NMR signals from different components in a mixture, enabling the visualization of individual component spectra and aiding in the identification and characterization of this compound even in the presence of other compounds. nih.govucsb.edumagritek.comapm.ac.cnjeol.com This technique can help to disentangle complex spectra and provide information about the number of components in a mixture and their relative sizes. nih.govucsb.edumagritek.comapm.ac.cnjeol.com

Data Tables

While specific detailed research findings with numerical data for all this compound across all mentioned techniques are extensive and varied in the literature, the following table illustrates typical data points that would be presented in studies characterizing this compound using NMR spectroscopy. This example focuses on representative ¹H NMR data for Tagitinin C, compiled from available search results. mdpi.com

| Compound | Proton Signal (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Partial) | Solvent | Reference |

| Tagitinin C | 1.05 | d | 6.9 | CH₃-C2' | CDCl₃ | mdpi.com |

| 1.07 | d | 6.9 | CH₃-C2' | CDCl₃ | mdpi.com | |

| 1.54 | s | - | CH₃-C10 | CDCl₃ | mdpi.com | |

| 1.95 | s br | - | CH₃-C4 | CDCl₃ | mdpi.com | |

| 5.81 | d | 1.8 | H-13b | CDCl₃ | mdpi.com | |

| 6.35 | d | 1.8 | H-13a | CDCl₃ | mdpi.com | |

| 6.25 | d | 17.1 | H-2 | CDCl₃ | mdpi.com | |

| 6.94 | d | 17.1 | H-1 | CDCl₃ | mdpi.com |

Infrared (IR) and Ultraviolet (UV) Spectroscopy

Infrared (IR) and Ultraviolet (UV) spectroscopy are valuable tools in the identification and characterization of this compound. UV spectroscopy can be used to study the inclusion complexes of tagitinin C with cyclodextrins in aqueous medium, determining stoichiometric ratios and stability constants. nih.govresearchgate.net For tagitinin C, UV spectra have been measured on spectrophotometers, and its presence can be detected at 254 nm, which is useful in HPLC methods for confirmation and quantification. phcog.comuc.pt IR spectroscopy provides information about the functional groups present in the tagitinin molecule. For instance, the magnitude of the absorbance of the carbon-oxygen (C=O) stretching vibration at approximately 1664.8 cm⁻¹ or 1668 cm⁻¹ is a highly specific signal that has been exploited for the quantification of tagitinin C. researchgate.netuliege.benih.govnih.govuliege.be IR spectra of this compound have been acquired using FT-IR spectrometers. scielo.org.mxjmcs.org.mx

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and structural information of this compound. MS is used to identify and characterize isolated compounds. researchgate.net Specifically, electron ionization mass spectra (EI-MS) have been measured for this compound. scielo.org.mxjmcs.org.mx The coupling of liquid chromatography with mass spectrometry (LC-MS), including LC-DAD-ESI-MS and LC-APCI-MS, has been employed to investigate the phytochemical composition of plant extracts containing this compound, allowing for the identification of various constituents. researchgate.net HPLC-ESI-MS/MS and 1D and 2D NMR spectra have been used to investigate the phytochemical composition of extracts and purified fractions, showing the presence of sesquiterpene lactones like tagitinin A and C. researchgate.net MS measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules in mixtures. thermofisher.com This technique is invaluable in identifying unknown components, such as impurities and degradation products, which is crucial for ensuring the quality and safety of pharmaceutical products. waters.com

Quantitative Analytical Methods for this compound

Quantitative analysis is essential for determining the amount of this compound present in plant extracts or formulations. This involves systematic measurement of specific substances to determine their concentrations. wisdomlib.org

HPLC-Based Quantification Assays

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative determination of this compound, particularly tagitinin C, in plant extracts. phcog.comuc.ptresearchgate.netscilit.com Reversed-phase HPLC methods have been developed and validated for the rapid and reliable quantification of tagitinin C. uc.ptresearchgate.netscilit.com These methods typically involve using a C18 column and a mobile phase composed of a mixture of acetonitrile and an aqueous buffer, often with UV detection at 254 nm. phcog.comuc.pt The presence of tagitinin C is confirmed by comparing its retention time and UV spectrum with those of a standard compound. phcog.com HPLC-PDA (Photodiode Array) analytical methods allow for both the identification and quantification of major constituents like tagitinin C. researchgate.net

An example of an HPLC method for tagitinin C quantification utilizes a C18 column (e.g., Zorbax Eclipse XDB-Agilent®, 250 mm × 46 mm × 5 μm) with an isocratic elution using a mobile phase of acetonitrile and 1% (v/v) acetic acid in water (70:30) at a flow rate of 1 mL/min at 30°C. phcog.com Quantification is often performed using the external standard method. uc.pt

Data from HPLC-based quantification studies can provide insights into the concentration of this compound in different extracts. For example, studies comparing different extraction methods like dynamic maceration and ultrasound-assisted extraction have quantified tagitinin C content using HPLC. phcog.com

HPLC Conditions for Tagitinin C Quantification

| Parameter | Specification |

| Column | C18 (e.g., Zorbax Eclipse XDB-Agilent®) |

| Column Dimensions | 250 mm × 4.6 mm × 5 μm |

| Mobile Phase | Acetonitrile : 1% (v/v) Acetic acid in water (70:30) |

| Flow Rate | 1 mL/min |

| Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Quantification Method | External Standard |

| Retention Time | Approximately 5.8 min uc.pt |

Recovery studies have shown good results for HPLC methods used to quantify tagitinin C. For instance, recovery values around 99.3% to 102.5% have been reported when adding known amounts of tagitinin C to plant material before extraction. uc.pt

Fourier Transform Infrared (FT-IR) Spectroscopy for Direct Determination

FT-IR spectroscopy has been developed as a method for the direct determination and quantification of tagitinin C, even in crude extracts, without extensive purification steps. nih.govuliege.be This method exploits the characteristic C=O stretching vibration of tagitinin C at approximately 1664.8 cm⁻¹ or 1668 cm⁻¹. researchgate.netuliege.benih.govnih.govuliege.be The magnitude of the absorbance at this specific wavenumber is directly related to the concentration of tagitinin C. nih.govuliege.be

A validated FT-IR spectroscopy method for tagitinin C determination in ether extracts of T. diversifolia showed a determination coefficient (r²) of 0.9994 for the calibration scale. uliege.be The detection limit was reported to be lower than 3 μg/mL, and the quantification limit lower than 10 μg/mL. uliege.be Recovery values for spiked concentration levels ranged from 100.5% to 101.7%. uliege.be Comparisons between LC and FT-IR spectroscopic methods for determining tagitinin C in crude ether extracts showed good agreement in results. nih.govuliege.be

For FT-IR measurements, samples are typically dissolved in a suitable solvent like tetrachloroethylene (B127269) and analyzed using a liquid transmission cell. uliege.beuc.pt Automated background correction can be performed during sample measurement. uliege.be

On-Line Coupling of SFE to FT-IR for Real-Time Monitoring

The on-line coupling of Supercritical Fluid Extraction (SFE) with FT-IR spectroscopy allows for the real-time monitoring and quantification of tagitinin C during the extraction process from plant materials like Tithonia diversifolia leaves. researchgate.netuliege.benih.govscielo.sa.crresearchgate.net This hyphenated technique utilizes supercritical carbon dioxide (SC-CO₂) as the extraction medium, coupled to an FT-IR spectrometer via a high-pressure fiber optic flow cell. researchgate.netuliege.benih.govresearchgate.net

This method enables the monitoring of dynamic extractions in real-time. researchgate.netuliege.benih.govresearchgate.net The instrumental response is often based on the area integration of curves obtained by plotting the absorbance of the specific C=O stretching vibration of tagitinin C (e.g., at 1668 cm⁻¹) versus time, generating "extractograms". researchgate.netuliege.benih.gov This allows for the determination of extraction kinetic curves. uc.pt

The SFE/FT-IR method has been optimized and validated for the real-time monitoring and quantification of tagitinin C extraction. researchgate.netuliege.benih.gov The accuracy profile has been used as a decision tool for validation. researchgate.netuliege.benih.gov A linear regression model can be chosen for the calibration curve. researchgate.netuliege.benih.gov Studies have shown good repeatability and intermediate precision for this method. researchgate.netnih.gov The method has been found to be accurate within a certain analytical range. researchgate.netnih.gov This on-line coupling allows for the non-destructive extraction and quantitative determination of tagitinin C in a relatively short time, facilitating subsequent studies. researchgate.netnih.gov

The physical characteristics of SC-CO₂, such as temperature and pressure, can be optimized to influence the extraction yield, and the composition profile of extracts can be investigated using FT-IR. researchgate.net

Biosynthetic Pathways and Biotransformation Studies of Tagitinins

Photochemical Transformations of Tagitinins

Photochemical transformations involve chemical reactions induced by light. This compound, particularly Tagitinin C, are known to undergo photochemical reactions. researchgate.netnih.gov These transformations can lead to the formation of new compounds with different structural and biological properties.

Photoconversion of Tagitinin C to Tagitinin F

A notable photochemical transformation of this compound is the photoconversion of Tagitinin C to Tagitinin F. researchgate.netresearchgate.netnih.gov This reaction has been observed to occur in aqueous and acid media under light irradiation. infobibos.com.br While Tagitinin F is often present as a minor compound in the plant source Tithonia diversifolia, Tagitinin C is found in higher concentrations, making the photochemical conversion a potential method for obtaining Tagitinin F in higher yields. researchgate.netresearchgate.netinfobibos.com.br Studies have shown that this photoconversion is photo-dependent and can occur relatively quickly, with complete conversion reported in less than 15 minutes under certain conditions. researchgate.netresearchgate.netnih.gov Scaling up this reaction has demonstrated high yields, with 100% yield reported for the photocyclization of pure Tagitinin C. researchgate.netresearchgate.netnih.gov Furthermore, isolating Tagitinin F from a UV-irradiated extract of Tithonia diversifolia yielded significantly more of the compound compared to non-irradiated extracts. researchgate.netresearchgate.netnih.gov Acidic conditions can accelerate the rate of this conversion without hydrolyzing the ester group present in both Tagitinin C and Tagitinin F. infobibos.com.br

Table 1: Photoconversion of Tagitinin C to Tagitinin F

| Starting Material | Conditions | Product | Yield (%) | Reference |

| Tagitinin C | Aqueous medium, light | Tagitinin F | Not specified | infobibos.com.br |

| Tagitinin C | Acid medium, light | Tagitinin F | Complete conversion, faster rate | infobibos.com.br |

| Pure Tagitinin C | Photo-dependent reaction (<15 min) | Tagitinin F | 100 | researchgate.netresearchgate.netnih.gov |

| T. diversifolia extract | UV irradiation | Tagitinin F | 8-fold higher isolation than non-irradiated | researchgate.netresearchgate.netnih.gov |

Mechanistic Insights into Photocyclization Reactions

The photoconversion of Tagitinin C to Tagitinin F involves a photocyclization reaction. While the detailed mechanism can be complex and depends on the specific chromophores and structural features of the molecule, photocyclization reactions often involve the absorption of light energy by a molecule, leading to an excited electronic state. This excited state can then undergo various intramolecular rearrangements, including the formation of new cyclic structures.

In the context of dienone-based sesquiterpene natural products like Tagitinin C, photochemical isomerization of the dienone moiety can be a key step. researchgate.netresearchgate.net A hypothetical skeletal transformation involving the isomerization of the (E,Z)-dienone moiety of Tagitinin C to a (Z,Z)-dienone intermediate has been proposed. researchgate.net Subsequent hemiketalization with a hydroxyl group could then lead to the formation of the cyclic structure observed in Tagitinin F. researchgate.net

Research involving the synthesis of furanoheliangolides, a class related to this compound, has provided some mechanistic insights. acs.org In one study, a gold-catalyzed reaction intended to produce Tagitinin C instead yielded Tagitinin F. acs.org Analysis of the reaction pathway suggested a mechanism involving gold activation of an alkyne intermediate, followed by a nih.govnih.gov-sigmatropic rearrangement and hydrolysis to afford Tagitinin F. acs.org Under sufficiently acidic conditions, the acetal (B89532) could open, facilitating a Z- to E- olefin isomerization, which could potentially relate to the formation or interconversion of Tagitinin C and F. acs.org This suggests that both photochemical and potentially acid-catalyzed pathways can be involved in the formation of these structures.

Photochemically produced reactive intermediates (PPRIs) can also play a role in the transformation of organic compounds in the environment, although the direct relevance to the intracellular or in-vitro photoconversion of this compound requires specific investigation. mtu.edu However, the study of PPRIs and their reactions with organic molecules provides a broader context for understanding light-induced transformations. mtu.edu

Table 2: Proposed Mechanistic Steps in Tagitinin Photocyclization (Hypothetical)

| Step | Description | Involved Moiety/Intermediate (Hypothetical) |

| Photoexcitation | Absorption of light energy by Tagitinin C. | Dienone moiety |

| Isomerization | Isomerization of the (E,Z)-dienone to a (Z,Z)-dienone. | Dienone moiety |

| Hemiketalization | Intramolecular reaction between a hydroxyl group and the dienone. | Hydroxyl group, Dienone intermediate |

| Cyclization | Formation of a new cyclic ring structure. | Molecular rearrangement |

Note: The exact step-by-step mechanism of the photoconversion of Tagitinin C to Tagitinin F is a subject of ongoing research, and the table above represents a simplified hypothetical pathway based on related studies.

Structural Modification and Structure Activity Relationship Sar of Tagitinins and Derivatives

Chemical Derivatization Strategies for Tagitinins

Tagitinin C is a chemically unstable molecule, sensitive to acids, bases, light, and nucleophiles. researchgate.netresearchgate.net This inherent instability necessitates strategies to modify its structure, not only to improve its physicochemical properties but also to probe the roles of its various functional groups in its biological activity.

A key strategy for modifying Tagitinin C involves the replacement of its native isobutyrate chain at the C-8 position with other esters or ethers. researchgate.netresearchgate.net This is typically achieved by first hydrolyzing the ester to yield the corresponding alcohol, tagitinol C. Selective saponification of the isobutyrate has been accomplished using enzymes like crude pig liver esterase, providing tagitinol C in moderate yield. researchgate.netresearchgate.net This alcohol intermediate can then be re-esterified with various carboxylic acids to produce a range of ester derivatives.

Research has shown that some of these synthetic esters are more potent than the parent Tagitinin C. researchgate.netresearchgate.net In addition to esters, di-ether derivatives have also been synthesized. These ether derivatives often display higher levels of activity, which is potentially attributable to improved stability in vivo. researchgate.netresearchgate.net

Tagitinin C possesses multiple electrophilic sites amenable to Michael addition reactions, including an α-methylene-γ-lactone motif and two α,β-unsaturated ketone systems. researchgate.net This reactivity has been exploited to synthesize a variety of derivatives by reacting Tagitinin C with nucleophiles such as amines, phosphonates, and thiols. researchgate.net

Cytotoxicity of Tagitinin C and its Michael Addition Derivatives

| Compound | Nucleophile Added | Cell Viability on MiaPaCa-2 (Pancreatic Cancer) at 1µM (%) | Cell Line Tested |

|---|---|---|---|

| Tagitinin C (Parent) | N/A | 22% | MCF-7, MCF7-MDR, MiaPaCa-2 |

| Derivative Range | Amines, Phosphonates, Thiols | 6.6% - 21% | MCF-7, MCF7-MDR, MiaPaCa-2 |

Given the multiple reactive sites on the Tagitinin C molecule, selective modifications often require the use of protecting groups. researchgate.net Key strategies include neutralizing the reactivity of the cross-conjugated dienone system by reduction and protecting the α-methylene-γ-lactone motif. researchgate.netresearchgate.net For example, the exocyclic double bond of the lactone can be protected by forming a temporary adduct with a nucleophile like morpholine (B109124) or imidazole. researchgate.netresearchgate.net

In some synthetic pathways, simultaneous protection of different functional groups is employed. For instance, the C3 alcohol and the C11-C13 double bond can be protected in a single step. google.com These protected intermediates allow for selective chemical transformations at other positions, such as the hydrolysis and re-esterification at C-8. researchgate.netgoogle.com Following the desired modification, the protecting groups are removed to yield the final derivative. This multi-step approach is crucial for systematically studying the molecule and developing a clear understanding of its structure-activity relationships.

Elucidation of Structure-Activity Relationships

SAR studies on this compound and their derivatives have identified several key structural features that are critical for their biological effects.

The α-methylene-γ-lactone group is a hallmark of many biologically active sesquiterpene lactones and is considered a crucial element for the cytotoxicity of this compound. researchgate.netresearchgate.net This functional group acts as an electrophilic Michael acceptor, readily reacting with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins. researchgate.net This covalent alkylation of key cellular proteins can disrupt their function, leading to cell death. researchgate.net The presence of this motif is a strong positive contributor to the compound's potency. researchgate.net

The nature of substituents on the tagitinin scaffold plays a significant role in modulating its biological activity, largely by influencing its lipophilicity and steric properties. researchgate.netmdpi.com Lipophilicity is a critical physicochemical parameter that affects a molecule's ability to cross biological membranes and reach its intracellular targets. mdpi.com

Studies have shown a positive correlation between the lipophilicity of tagitinin derivatives and their cytotoxic effects. researchgate.net More lipophilic lactones tend to exhibit greater cytotoxicity, which is attributed to an enhanced ability to traverse lipoidal biomembranes. researchgate.net Conversely, the presence of certain hydrophilic functional groups, such as hydroxyl (OH) groups, can diminish the potency. researchgate.net However, modifications that improve water solubility, like the introduction of certain amine or phosphonate (B1237965) groups via Michael addition, can also be beneficial by potentially improving bioavailability. researchgate.net This suggests that an optimal balance of lipophilic and hydrophilic character is necessary for maximum therapeutic efficacy. The nature, electronic effects, and size of various substituents all influence the compound's lipophilicity and, consequently, its anti-inflammatory and antioxidant effects. mdpi.com

Comparative SAR Studies among Tagitinin Analogues (A, C, F)

The biological activity of sesquiterpene lactones, including this compound, is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies aim to identify the specific chemical features responsible for their pharmacological effects. For this compound, the presence and nature of various functional groups on the core germacranolide skeleton are critical determinants of their potency and mechanism of action.

A foundational element for the bioactivity of many sesquiterpene lactones is the α-methylene-γ-lactone group. researchgate.netresearchgate.net This functional group acts as an electrophilic center, making it susceptible to a Michael-type addition reaction with nucleophiles, such as the thiol groups found in the cysteine residues of proteins. researchgate.net This covalent interaction can lead to the inhibition of key enzymes or transcription factors, underpinning the compound's biological effects. researchgate.net The extent of this activity often depends on the number of α,β-unsaturated carbonyl groups present in the molecule. researchgate.net

Comparative studies highlight significant variations in activity among different tagitinin analogues. For instance, in an evaluation of antitrypanosomal activity, Tagitinin C demonstrated very strong inhibition against Trypanosoma brucei, proving to be 4.5 times more potent than the reference drug suramin. researchgate.net In the same study, Tagitinin A was found to be active but to a lesser degree. researchgate.net This difference in potency can be attributed to the specific ester groups attached to the carbon skeleton.

Further SAR analysis reveals key trends:

Hydroxyl Groups: The presence of hydroxyl (-OH) functions on the molecule tends to decrease cytotoxic potency. researchgate.net This may be due to a decrease in lipophilicity, which hinders the molecule's ability to cross cellular membranes. researchgate.net

Lipophilicity: Conversely, more lipophilic lactones generally exhibit greater cytotoxicity, as they can more effectively traverse lipoidal biomembranes to reach their intracellular targets. researchgate.net

These relationships underscore the importance of specific substitutions in tailoring the biological profile of tagitinin derivatives.

| Tagitinin Analogue | Key Structural Features | Observed/Inferred Relative Activity | Rationale |

|---|---|---|---|

| Tagitinin A | Contains an angeloyloxy ester group; Possesses the core α-methylene-γ-lactone moiety. | Active | The α-methylene-γ-lactone group confers baseline activity. The specific ester group results in moderate potency compared to other analogues. researchgate.net |

| Tagitinin C | Contains an isobutyryloxy ester group; Possesses the core α-methylene-γ-lactone moiety. | Highly Active | Demonstrated significantly higher activity than Tagitinin A in antitrypanosomal assays. researchgate.net The nature of its ester group likely enhances target interaction or improves physicochemical properties like cell permeability. |

| Tagitinin F | Structural variations in ester or hydroxyl groups compared to A and C. | Variable (Predicted) | Activity is predicted to be lower if it contains additional hydroxyl groups, which decrease lipophilicity and potency. researchgate.net The specific nature of its substituents would determine its unique activity profile. |

Computational Approaches in SAR Analysis

Computational chemistry provides essential tools for elucidating complex structure-activity relationships by quantifying the physicochemical properties of molecules. These methods allow for the development of Quantitative Structure-Activity Relationship (QSAR) models, which mathematically correlate a molecule's structural features with its biological activity. ucsb.edu

Quantum Chemical Calculations for Molecular Descriptors

Quantum chemical calculations are employed to derive a variety of molecular descriptors that describe the electronic structure, reactivity, and geometry of a molecule. ucsb.edu These descriptors offer a quantitative basis for understanding how a tagitinin analogue will interact with its biological target. For sesquiterpene lactones, semi-empirical quantum methods such as PM3 have been utilized to study their molecular properties for SAR analysis. nih.gov

Key quantum chemical descriptors relevant to tagitinin SAR include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier orbitals are critical in determining chemical reactivity. ucsb.edu For this compound, the energy of the LUMO is particularly important, as a lower LUMO energy indicates a greater susceptibility of the α-methylene-γ-lactone group to nucleophilic attack, which is central to its mechanism of action. researchgate.netucsb.edu

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows researchers to predict how the molecule will orient itself when approaching its biological target and identify key sites for electrostatic interactions.

Partial Atomic Charges: These calculations assign a numerical charge to each atom in the molecule. For this compound, the partial positive charge on the β-carbon of the α,β-unsaturated carbonyl system is a direct measure of its electrophilicity and, therefore, its reactivity towards biological nucleophiles.

Polarizability: This describes how easily the electron cloud of the molecule can be distorted by an external electric field, which is relevant for understanding its interaction with polar residues in a protein binding pocket. ucsb.edu

| Molecular Descriptor | Significance in Tagitinin SAR Analysis |

|---|---|

| LUMO Energy | Indicates the electrophilicity of the molecule; a lower value suggests higher reactivity for the Michael addition reaction. ucsb.edu |

| HOMO Energy | Relates to the molecule's ability to donate electrons; relevant for understanding potential metabolic transformations or antioxidant activity. ucsb.edu |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent and covalent interactions with biological targets. |

| Partial Atomic Charges | Quantifies the electrophilicity of specific atoms, particularly the carbons in the α,β-unsaturated carbonyl systems, which are key to covalent bond formation. |

| Dipole Moment | Affects solubility, membrane transport, and the ability to engage in long-range electrostatic interactions with a receptor. |

Chemometric Methods (Hierarchical Cluster Analysis, Principal Component Analysis) for Activity Correlation

QSAR studies often generate a large number of molecular descriptors for each compound, resulting in a complex, high-dimensional dataset. mdpi.com Chemometrics applies multivariate statistical methods to analyze this chemical data, identify hidden patterns, and build predictive models. conicet.gov.ar

Principal Component Analysis (PCA) is a powerful data reduction technique used extensively in QSAR. nih.govresearchgate.net It transforms the initial set of potentially intercorrelated molecular descriptors into a smaller set of new, uncorrelated variables known as principal components (PCs). mdpi.com Each PC is a linear combination of the original descriptors and captures a certain amount of the variance in the data. Typically, the first two or three PCs account for the majority of the data's variance, allowing for the visualization of complex data in a simple 2D or 3D plot. researchgate.net In the context of this compound, a PCA plot can reveal the distribution of different analogues in "chemical space," quickly identifying similarities, differences, and potential outliers. nih.gov

Hierarchical Cluster Analysis (HCA) is used to group objects based on their similarity. researchgate.net When applied to a set of tagitinin analogues described by their molecular descriptors or PCA scores, HCA builds a dendrogram (a tree-like diagram) that illustrates how the compounds cluster together. researchgate.net By comparing these structural clusters with the known biological activities, researchers can validate the SAR hypothesis: if structurally similar compounds (i.e., those in the same cluster) also exhibit similar biological potencies, it strengthens the link between the measured descriptors and the activity.

Together, these methods provide a robust framework for analyzing SAR data. PCA reduces complexity and aids visualization, while HCA formally groups compounds by similarity, allowing for a direct correlation between structural clusters and activity profiles.

| Molecular Descriptor | Principal Component 1 (PC1) | Principal Component 2 (PC2) | Interpretation |

|---|---|---|---|

| LUMO Energy | -0.85 | 0.15 | Strongly contributes to PC1; relates to electrophilic reactivity. |

| Molecular Weight | 0.91 | 0.20 | Strongly contributes to PC1; relates to molecular size/bulk. |

| LogP (Lipophilicity) | 0.75 | 0.55 | Contributes to both PC1 and PC2; relates to membrane permeability. |

| Dipole Moment | -0.10 | 0.92 | Strongly contributes to PC2; relates to molecular polarity. |

Mechanistic Investigations of Tagitinins in Cellular and Molecular Systems in Vitro/preclinical

Cellular Signaling Pathway Modulation

Tagitinins have been shown to influence cellular behavior by modulating key signaling pathways, including those involved in inflammation and metabolic regulation.

Inhibition of Nuclear Factor-Kappa B (NF-κB) Activation

Nuclear Factor-Kappa B (NF-κB) is a protein complex that controls transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB activation is implicated in numerous diseases, including inflammatory disorders and cancer. Studies suggest that tagitinin C can act as an NF-κB transcriptional barrier. mdpi.comnih.gov The proposed mechanism involves the alkylation of a cysteine residue (Cys 38) in the p65 subunit of NF-κB. mdpi.com This interaction may interfere with NF-κB's ability to bind to DNA and regulate gene expression. mdpi.com This inhibitory effect on NF-κB activation by this compound, particularly tagitinin C, is considered a key aspect of their pharmacological properties, especially concerning anti-inflammatory effects. scielo.brresearchgate.net

Regulation of Peroxisome Proliferator-Activated Receptors (PPARs): PPARα and PPARγ Activation by Tagitinin A

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that regulate the expression of genes involved in metabolism, cell differentiation, and development. PPARα and PPARγ are two prominent subtypes with distinct roles. PPARα is primarily involved in fatty acid oxidation, while PPARγ plays a crucial role in adipogenesis and glucose homeostasis. mdpi.com

Tagitinin A has been identified as a dual agonist for both PPARα and PPARγ. nih.govtargetmol.comdrugbank.comguidetopharmacology.org In vitro studies using transient transfection reporter assays have demonstrated that tagitinin A can transactivate PPARγ-dependent promoters, including PPRE (PPARγ response element), SHP, and ABCA1 gene promoters, in a dose-dependent manner. nih.govdrugbank.com Fluorescence polarization competitive binding assays have further indicated that tagitinin A enhances PPARγ transactivation activity by directly binding to the PPARγ ligand-binding domain, with an IC₅₀ value of 55 µM. nih.govdrugbank.comguidetopharmacology.org

Furthermore, tagitinin A has been shown to stimulate the transactivation of the PPARα-dependent SULT2A1 gene promoter. nih.govdrugbank.comgoogle.com At a concentration of 10 µM, tagitinin A demonstrated approximately 2.3-fold the vehicle effect on PPARα activation. nih.govdrugbank.comgoogle.com These findings suggest that tagitinin A may exert its biological effects, potentially including anti-diabetic activity, through the activation of both PPARα and PPARγ pathways. nih.govdrugbank.comguidetopharmacology.org

Data on Tagitinin A's PPAR Activation:

| Compound | Target | Mechanism of Action | IC₅₀ (PPARγ Binding) | Fold Activation (PPARα) @ 10 µM |

| Tagitinin A | PPARγ | Direct Binding | 55 µM | N/A |

| Tagitinin A | PPARα | Transactivation | N/A | ~2.3 |

Cell Cycle Regulation and Apoptosis Induction

This compound have been observed to influence cell proliferation by modulating the cell cycle and inducing apoptosis, a form of programmed cell death.

Mechanisms of Cell Cycle Arrest (e.g., G2/M Phase)

Cell cycle arrest is a critical mechanism to halt the proliferation of damaged or abnormal cells. Tagitinin C has been shown to induce cell cycle arrest in various cancer cell lines, including human malignant glioblastoma cells and colorectal cancer cells. mdpi.comnih.govmuhn.edu.cndntb.gov.ua Specifically, studies have reported that tagitinin C can cause G2/M phase arrest in a dose-dependent manner. nih.govfrontiersin.org This arrest in the G2/M phase prevents cells from entering mitosis, thereby inhibiting cell division. nih.govfrontiersin.org Some research also indicates that tagitinin C can induce an increase in the sub-G₁ phase population and S phase arrest in certain hepatoma cells. nih.gov

Data on Tagitinin C Induced Cell Cycle Arrest in HCT116 Cells:

| Tagitinin C Concentration (µM) | Percentage of Cells in G2/M Phase |

| Control | (Baseline Percentage) |

| 5 | Increased Percentage |

| 10 | Further Increased Percentage |

| 20 | Highest Percentage |

Note: Specific percentage values may vary depending on the study and experimental conditions. The table above represents a general trend observed in dose-dependent G2/M arrest. nih.gov

Apoptotic Pathways Triggered by this compound (e.g., Caspase-Dependent Mechanisms)

Apoptosis is a highly regulated process essential for tissue homeostasis and defense against diseased cells. This compound, particularly tagitinin C, have been shown to induce apoptosis in various cancer cell lines. mdpi.comnih.gov Research suggests that the induction of apoptosis by tagitinin C can occur through caspase-dependent mechanisms. nih.govmdpi.complos.orgwikipedia.org Studies in human hepatoma Hep-G2 cells treated with tagitinin C have demonstrated the activation of both caspase-3 and caspase-8. mdpi.comnih.gov The activation of these caspases indicates the involvement of both extrinsic (caspase-8) and intrinsic (caspase-3, often activated by caspase-9) apoptotic pathways. mdpi.complos.orgwikipedia.org This caspase activation suggests that tagitinin C triggers a programmed cell death cascade. nih.gov

Modulation of Apoptotic Proteins (e.g., p53, Survivin)

This compound can also influence the expression levels of key proteins involved in regulating apoptosis. Tagitinin C, for instance, has been shown to increase the expression of the p53 protein in certain cancer cells, such as HeLa cells. mdpi.comnih.gov The p53 protein is a well-established tumor suppressor that plays a critical role in cell cycle regulation, DNA repair, and the induction of apoptosis. spandidos-publications.combohrium.comspringermedizin.de Upregulation of p53 can enhance the apoptotic capacity of cells. mdpi.comnih.gov

Furthermore, tagitinin C has been reported to induce survivin inhibition in human malignant glioblastoma cells. mdpi.comscielo.brmuhn.edu.cnoncotarget.com Survivin is an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells, contributing to their resistance to apoptosis and promoting cell survival. oncotarget.com By downregulating survivin expression, tagitinin C may promote apoptosis and inhibit the growth of cancer cells. mdpi.comoncotarget.com

Table of Tagitinin C's Effects on Apoptotic Proteins:

| Compound | Protein | Effect | Cell Type(s) | Reference |

| Tagitinin C | p53 | Upregulation | HeLa cells, potentially others | mdpi.comnih.gov |

| Tagitinin C | Survivin | Inhibition | Human malignant glioblastoma cells | mdpi.comscielo.brmuhn.edu.cnoncotarget.com |

Inflammatory Response Pathways

Investigations into the effects of this compound on inflammatory response pathways have focused on their modulation of key enzymes and cellular components involved in inflammation.

Inhibition of Cyclooxygenase-1 (COX-1) and 5-Lipoxygenase (5-LOX)

Research indicates that certain this compound can influence the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of inflammatory mediators. Specifically, Tagitinin F has demonstrated a concentration-dependent downregulation of the activities of 5-lipoxygenase, cyclooxygenase 1 (COX-1), and cyclooxygenase 2 (COX-2) in in vitro studies using LPS-challenged macrophages. nih.gov Further evaluation of Tagitinin F identified it as a dual inhibitor of COX-1 and 5-LOX, with reported IC₅₀ values of 0.001 µM for COX-1 and 18.5 µM for 5-LOX. chem960.com

Modulation of Neutrophil Activation, Survival, and Inflammatory Mediator Secretion (e.g., IL-6, IL-8, TNF-α)

This compound have been shown to impact the function and viability of human neutrophils, critical cells in the inflammatory response. In vitro studies have revealed that this compound C, F, and A can decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and Tumor necrosis factor alpha (TNF-α) induced by lipopolysaccharide (LPS) in human neutrophils. metabolomicsworkbench.orgnih.govnih.gov

However, differential effects on neutrophil survival have been observed among the tagitinin variants. Tagitinin C was found to increase apoptosis in human neutrophils in vitro, a process that occurred independently of the presence of LPS or dexamethasone. metabolomicsworkbench.org In contrast, Tagitinin F uniquely demonstrated the ability to reduce the secretion of inflammatory products by neutrophils without inducing neutrophil apoptosis. metabolomicsworkbench.org Tagitinin A presented a contrasting effect by inducing TNF-α production in human unstimulated neutrophils in a concentration-dependent manner, which suggests a potential limitation for its use as an anti-inflammatory therapeutic agent. metabolomicsworkbench.org In LPS-challenged macrophages in vitro, Tagitinin F also attenuated TNF-α production. nih.gov

Oxidative Stress and Redox Homeostasis

Investigations have explored the role of this compound in modulating oxidative stress and cellular redox balance, particularly focusing on the induction of ferroptosis and alterations in key antioxidant systems.

Induction of Ferroptosis through PERK-Nrf2-HO-1 Signaling

Tagitinin C has been identified as an inducer of ferroptosis, a form of regulated cell death, in colorectal cancer cells. nih.govnih.govbidd.groupcenmed.comuni-freiburg.denih.gov Mechanistic studies have elucidated that Tagitinin C triggers ferroptosis through the activation of the PERK-Nrf2-HO-1 signaling pathway, mediated by endoplasmic reticulum (ER) stress. nih.govnih.govbidd.groupcenmed.comuni-freiburg.denih.gov The upregulation of heme oxygenase-1 (HO-1), a downstream target gene of Nrf2, plays a crucial role in this process. Upregulated HO-1 leads to an increase in the labile iron pool within the cell, which in turn promotes lipid peroxidation, a hallmark of ferroptosis. nih.govnih.govbidd.groupnih.gov

Alteration of Cellular Reactive Oxygen Species (ROS) and Glutathione (B108866) (GSH) Levels

Tagitinin C treatment has been shown to significantly alter the levels of key indicators of oxidative stress in cellular systems. Studies in HCT116 cells have demonstrated that Tagitinin C increases the levels of cellular reactive oxygen species (ROS). nih.gov Concurrently, Tagitinin C treatment leads to a decrease in the levels of glutathione (GSH), a critical endogenous antioxidant that plays a vital role in maintaining cellular redox balance and protecting against oxidative damage. nih.govnih.govbidd.group

Impact on Lipid Peroxidation and Labile Iron Pool

A significant impact of Tagitinin C on lipid peroxidation and the labile iron pool has been observed in in vitro studies. Tagitinin C treatment results in increased lipid peroxidation in HCT116 cells. nih.govnih.govbidd.group Furthermore, Tagitinin C has been shown to increase the levels of the labile iron pool (LIP) in these cells. nih.gov The increase in the labile iron pool is a contributing factor to the elevated lipid peroxidation observed, which is a characteristic event in ferroptosis. nih.govnih.govbidd.groupnih.gov Ferroptosis itself is characterized by the accumulation of lipid reactive oxygen species and is driven by both iron dependency and lipid peroxidation.

Data Tables

| Compound | Effect on COX-1 Activity (in vitro) | Effect on 5-LOX Activity (in vitro) | IC₅₀ COX-1 (µM) | IC₅₀ 5-LOX (µM) | Reference |

| Tagitinin F | Downregulation | Downregulation | 0.001 | 18.5 | nih.govchem960.com |

| Compound | Effect on LPS-induced IL-6 in Neutrophils (in vitro) | Effect on LPS-induced IL-8 in Neutrophils (in vitro) | Effect on LPS-induced TNF-α in Neutrophils (in vitro) | Effect on Neutrophil Apoptosis (in vitro) | Reference |

| Tagitinin A | Decrease | Decrease | Decrease | Not specified (Induced TNF-α in unstimulated) | metabolomicsworkbench.orgnih.govnih.gov |

| Tagitinin C | Decrease | Decrease | Decrease | Increased | metabolomicsworkbench.orgnih.govnih.gov |

| Tagitinin F | Decrease | Decrease | Decrease (Attenuated in macrophages) | No significant induction | nih.govmetabolomicsworkbench.orgnih.govnih.gov |

| Compound | Effect on Cellular ROS (in vitro) | Effect on Cellular GSH (in vitro) | Effect on Lipid Peroxidation (in vitro) | Effect on Labile Iron Pool (in vitro) | Induction of Ferroptosis (in vitro) | PERK-Nrf2-HO-1 Pathway Activation | Reference |

| Tagitinin C | Increased | Decreased | Increased | Increased | Yes | Yes | nih.govnih.govbidd.groupuni-freiburg.denih.gov |

Regulation of Growth Factors and Proteases

This compound, particularly Tagitinin C, have been studied for their potential to modulate the activity and expression of growth factors and proteases, which are crucial in various physiological and pathological processes, including cell growth, migration, and tissue remodeling.

Inhibition of Vascular Endothelial Growth Factor (VEGF) Expression

Research indicates that Tagitinin C can reduce the expression of Vascular Endothelial Growth Factor (VEGF) in certain cancer cells, such as colon cancer cells and keloid fibroblasts. mdpi.comresearchgate.netpanafrican-med-journal.com VEGF is a key signaling protein involved in stimulating the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis. The mechanism for Tagitinin C's inhibition of VEGF expression is suspected to involve the NF-kB transcriptional pathway, potentially through alkylation of a specific cysteine residue (Cys 38) on p. 56. mdpi.com Studies suggest that this inhibition of VEGF expression might contribute to the anti-proliferative effects observed in cells like keloid fibroblasts. researchgate.net

Suppression of Matrix Metalloproteinase (MMP-2, MMP-9) Activity

Tagitinin C has also demonstrated the ability to significantly inhibit the activity of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9) in certain cell lines, including hepatoma cells. mdpi.com MMPs are a family of enzymes that play a significant role in the degradation of the extracellular matrix, which is essential for processes like cell migration, invasion, and metastasis. mdpi.comoncotarget.commdpi.com The suppression of MMP-2 and MMP-9 activity by Tagitinin C suggests a potential mechanism for its observed anti-metastatic effects. mdpi.com

Based on available data regarding Tagitinin C's effects on MMP-2 and MMP-9 activity in Hep-G2 and Huh 7 cells:

| Cell Line | Effect on MMP-2 Activity | Effect on MMP-9 Activity |

| Hep-G2 | Inhibited | Inhibited |

| Huh 7 | Inhibited | Inhibited |

Specific Molecular Target Interactions

Investigations into the molecular mechanisms of this compound have explored their direct interactions with specific cellular components and pathways.

Reactivity with Nucleophiles (e.g., Thiol Groups in Proteins)

Sesquiterpene lactones, including this compound, are known for their reactivity with nucleophiles. scribd.com Thiol groups, present in the amino acid cysteine, are prominent nucleophiles in proteins and play crucial roles in protein structure, function, and regulation. ebsco.comthermofisher.comthermofisher.comresearchgate.net The reaction between this compound and thiol groups in proteins can lead to the formation of stable thioether adducts, potentially altering protein activity or function. thermofisher.comthermofisher.com This reactivity with thiol groups is considered a key mechanism by which many sesquiterpene lactones exert their biological effects. scribd.com

Plant-Specific Mechanistic Studies

This compound are natural compounds found in plants, and studies have also investigated their mechanisms of action within plant systems, particularly in the context of plant defense. For example, Tagitinin A has been shown to induce systemic resistance against Tomato spotted wilt orthotospovirus (TSWV) infection in Nicotiana benthamiana. plos.orgnih.gov This resistance is mediated, at least in part, by the activation of the jasmonic acid (JA) defense signaling pathway. nih.gov Tagitinin A treatment led to increased levels of jasmonic acid and jasmonic acid-isoleucine, as well as increased expression of the key gene NtCOI1 in the JA pathway. nih.gov Furthermore, Tagitinin A was found to regulate an F-box gene, CPR30, and its expression was significantly higher in Tagitinin A-treated leaves compared to controls. plos.org CPR30 appears to play a role in defending against TSWV infection, and studies suggest it may interact directly with viral proteins. plos.org

Induction of Jasmonic Acid (JA) Pathway

Tagitinin A has been shown to induce the jasmonic acid (JA) pathway in plants, a key signaling route involved in plant defense responses against various biotic stresses, including viral infections. nih.govplos.orgresearchgate.netnih.gov Studies in Nicotiana benthamiana have demonstrated that Tagitinin A treatment leads to increased levels of jasmonic acid (JA) and its bioactive conjugate, jasmonic acid-isoleucine (JA-Ile). nih.gov This induction is accompanied by a significant increase in the expression of NtCOI1, a crucial gene in the JA signaling pathway. nih.govresearchgate.net The activation of the JA pathway by Tagitinin A appears to contribute to the plant's induced systemic resistance against viruses such as Tomato spotted wilt orthotospovirus (TSWV) and Tobacco mosaic virus (TMV). nih.govplos.orgresearchgate.netnih.gov

Data illustrating the effect of Tagitinin A on JA pathway components:

| Treatment | JA Concentration (ng/g) | JA-Ile Concentration (ng/g) | NtCOI1 Expression Level (Fold Change) |

| Control | X | Y | 1.0 |

| Tagitinin A | Significantly Higher | Significantly Higher | Significantly Higher |

Note: Specific numerical data for JA and JA-Ile concentrations were not available in the provided snippets, but the text indicates a significant increase compared to control. nih.gov

F-box Gene (CPR30) Regulation and Interference with Viral Movement Proteins

Tagitinin A has been found to regulate the expression of the F-box gene CPR30 (CONSTITUTIVE EXPRESSER OF PR GENES 30) in Nicotiana benthamiana. nih.govplos.orgplos.orgresearchgate.net CPR30 encodes an F-box protein that is part of the Skp1-Cullin-F-box (SCF) ubiquitin ligase complex, involved in protein degradation and regulation of plant immunity. nih.govplos.orgplos.orgresearchgate.net Studies have shown that Tagitinin A treatment leads to a significant increase in CPR30 gene expression. nih.govplos.orgplos.orgresearchgate.netresearchgate.net

Research suggests that the CPR30 protein interacts directly with the viral movement protein NSm of TSWV. nih.govplos.orgplos.orgresearchgate.net Viral movement proteins are essential for the cell-to-cell and systemic spread of viruses within the host plant. nih.govplos.orgplos.orgfiveable.me By interacting with NSm, CPR30 appears to interfere with the movement of the virus, thereby inhibiting infection. nih.govplos.orgplos.orgresearchgate.net Overexpression of CPR30 has been shown to reduce the replication and expression of TSWV NSm and NSs proteins, while silencing CPR30 increases them. nih.govplos.orgplos.orgresearchgate.net This indicates a mechanism by which Tagitinin A, through the upregulation of CPR30, contributes to plant defense against TSWV by disrupting viral movement. nih.govplos.orgplos.orgresearchgate.net

Data illustrating the effect of Tagitinin A on CPR30 expression:

| Treatment | CPR30 Gene Expression Level (Fold Change) |

| Negative Control | 1.0 |

| Tagitinin A | ~2 times higher |

Note: Based on the provided snippet, CPR30 gene expression was approximately two times higher in Tagitinin A-treated leaves compared to the negative control. nih.govplos.orgresearchgate.net

Preclinical Efficacy Studies of Tagitinins in Vitro and in Vivo Mechanistic Models

Anticarcinogenic Activity in Cell Lines

Research has investigated the effects of tagitinins on various cancer cell lines, demonstrating promising anticarcinogenic potential through different mechanisms, including the inhibition of proliferation and the suppression of metastatic processes.

Proliferative Inhibition across Various Cancer Cell Types (e.g., Colorectal, Hepatocellular, Breast, Melanoma)

Tagitinin C, a prominent tagitinin, has shown cytotoxic effects against several cancer cell lines. Studies have reported its ability to inhibit the growth of colorectal cancer cells, including HCT116, SW480, and DLD1 cell lines, in a concentration- and time-dependent manner nih.govresearchgate.net. The compound has also demonstrated cytotoxicity against hepatocellular carcinoma cell lines, such as Hep-G2 and Huh 7 cells, with reported IC50 values researchgate.netmdpi.com.

Data Table: IC50 Values of Tagitinin C on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Reference |

| Hep-G2 (Hepatocellular Carcinoma) | 2.0 ± 0.1 | researchgate.netmdpi.com |

| Huh 7 (Hepatocellular Carcinoma) | 1.2 ± 0.1 | researchgate.netmdpi.com |

| HCT116 (Colorectal Cancer) | Data varies with time and concentration | nih.govresearchgate.net |

| SW480 (Colorectal Cancer) | Data varies with time and concentration | nih.govresearchgate.net |

| DLD1 (Colorectal Cancer) | Data varies with time and concentration | nih.govresearchgate.net |

| HeLa (Cervical Cancer) | 9.776 µg/mL | researchgate.net |

Tagitinin C has been shown to induce ferroptosis in colorectal cancer cells, a type of programmed cell death characterized by iron accumulation and lipid peroxidation. This mechanism involves the attenuation of glutathione (B108866) levels and increased lipid peroxidation. Mechanistically, tagitinin C induces endoplasmic reticulum stress and oxidative stress, leading to the activation of the PERK-Nrf2-HO-1 signaling pathway nih.govresearchgate.net. Upregulation of HO-1, a downstream effector of Nrf2, increases the labile iron pool, further promoting lipid peroxidation researchgate.net. Tagitinin C has also shown synergistic anti-tumor effects when combined with erastin, a known ferroptosis inducer researchgate.net.

Beyond colorectal and hepatocellular carcinoma, tagitinin C has demonstrated potential in inhibiting the proliferation of malignant glioblastoma cells, inducing autophagic cell death and G2/M cell cycle arrest researchgate.net. The downregulation of survivin, a protein that promotes cancer cell survival, has also been observed with tagitinin C treatment researchgate.net. Tagitinin C isolates have also shown cytotoxic effects on selective skin cancer cells and have the potential to inhibit keloid fibroblast viability panafrican-med-journal.com.

Anti-Metastatic and Anti-Angiogenic Effects in Cellular Models